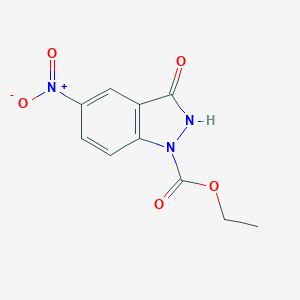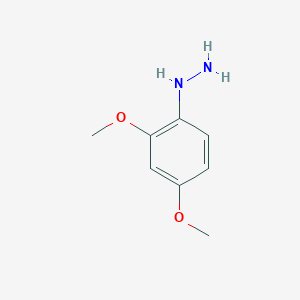
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, also known as EDDIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDDIC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. In
Mecanismo De Acción
The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has also been found to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function. Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in lab experiments is its ease of synthesis. Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be synthesized using a relatively simple and straightforward method, which makes it readily available for research purposes. Additionally, Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been found to exhibit promising therapeutic effects in various diseases, which makes it an attractive candidate for further research.
One of the limitations of using Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in lab experiments is its potential toxicity. Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood, which may make it difficult to design experiments that specifically target its therapeutic effects.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate. One potential direction is to further explore its therapeutic potential in various diseases, such as cancer and Alzheimer's disease. Another direction is to investigate the mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate in more detail, which may help to design more targeted experiments. Additionally, the development of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate analogs with improved pharmacological properties may lead to the discovery of more effective therapeutic agents.
Métodos De Síntesis
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the cyclization of the reduced intermediate with hydrazine hydrate.
Aplicaciones Científicas De Investigación
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has also shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of the disease. Additionally, Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
178160-22-0 |
|---|---|
Fórmula molecular |
C10H9N3O5 |
Peso molecular |
251.2 g/mol |
Nombre IUPAC |
ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14) |
Clave InChI |
PZZXOYLHFQSEQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
SMILES canónico |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Sinónimos |
ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)







![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)



![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)